5-Bromo-4-methylthiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMKFGHNRQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-2-sulfonyl chloride typically involves the bromination of 4-methylthiophene followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride source under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Chemical Reactions Involving 5-Bromo-4-methylthiophene-2-sulfonyl chloride
5-Bromo-4-methylthiophene-2-sulfonyl chloride participates in several important chemical reactions:
3.1. Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines or alcohols.
-
Example Reaction : Reaction with ammonia to form 5-Bromo-4-methylthiophene-2-sulfonamide:
Table 2: Nucleophilic Substitution Reaction Conditions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ammonia | Tetrahydrofuran | -78 | 76.66 |
| Ammonia | Dioxane | 0 | 68 |
3.2. Cross-Coupling Reactions
The compound can also serve as an electrophile in cross-coupling reactions, particularly in Suzuki and Heck reactions, where it reacts with arylboronic acids or alkenes.
-
Example Reaction : Coupling with arylboronic acids under palladium catalysis:
Table 3: Cross-Coupling Reaction Yields
| Arylboronic Acid | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ | 90 | ~80 |
| 4-Chlorophenylboronic Acid | Pd(OAc)₂ | 110 | ~75 |
Mechanistic Insights
The mechanism of action of the sulfonamide derivative largely depends on its biological target. It may inhibit specific enzymes or receptors by mimicking natural substrates due to the structural similarity provided by the sulfonamide group, allowing it to bind effectively at active sites .
Scientific Research Applications
Chemical Synthesis
Intermediates in Organic Synthesis
5-Bromo-4-methylthiophene-2-sulfonyl chloride serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the pharmaceutical industry for the development of new therapeutic agents. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the thiophene ring, thereby facilitating the synthesis of bioactive compounds .
Reactivity and Transformation
The sulfonyl chloride group is highly reactive and can participate in several types of reactions, including:
- Nucleophilic Substitution: The compound can react with amines or alcohols to form sulfonamides or sulfonates, respectively.
- Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form more complex heteroaromatic compounds .
Biological Applications
Medicinal Chemistry
Research has demonstrated that derivatives of 5-Bromo-4-methylthiophene-2-sulfonyl chloride exhibit significant biological activity. For instance, studies indicate that these compounds can inhibit key enzymes involved in inflammation and have potential antiviral properties . The sulfonamide derivatives formed from this compound have been investigated for their pharmacological effects, including anti-inflammatory and anticancer activities.
Structure-Activity Relationship Studies
In pharmacological studies, the compound has been used to explore the structure-activity relationships (SAR) of various derivatives. These studies help identify which modifications enhance biological activity or improve metabolic stability, guiding the design of new drugs .
Industrial Applications
Material Science
The compound is also utilized in material science for developing materials with specific electronic and optical properties. Its ability to form stable bonds with various substrates makes it suitable for applications in organic electronics and photonics .
Agrochemicals
In the agrochemical sector, 5-Bromo-4-methylthiophene-2-sulfonyl chloride can be used as an intermediate in synthesizing pesticides and herbicides. Its reactivity allows for the development of compounds that can effectively target pests while minimizing environmental impact .
Case Studies
Pharmacological Research
A study highlighted the use of 5-Bromo-4-methylthiophene-2-sulfonyl chloride in synthesizing novel sulfonamide derivatives that showed promising results against inflammation-related pathways. The compounds were tested for their inhibitory effects on cyclooxygenase enzymes (COX), which are crucial targets in pain management therapies .
Synthetic Methodologies
Another research effort focused on utilizing this compound in palladium-catalyzed arylation reactions with various heterocycles. The results indicated high yields and selectivity, showcasing its utility as a coupling agent in complex organic syntheses .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
5-Bromo-4-nitrothiophene-2-sulfonyl Chloride
Structural Differences :
- Substitutes the methyl group at position 4 with a nitro (-NO₂) group.
- Molecular formula: C₄HBrClNO₄S₂ .
Reactivity and Electronic Effects :
- The nitro group’s strong electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitution reactions (e.g., with amines or alcohols).
- Higher thermal stability due to nitro group resonance stabilization.
5-Bromo-2-methylthiophene-3-sulfonyl Chloride
Structural Differences :
Reactivity and Electronic Effects :
- Positional isomerism alters electron density distribution: sulfonyl chloride at position 3 may exhibit reduced conjugation with the thiophene ring compared to position 2.
- Steric effects from the methyl group at position 2 could hinder access to the sulfonyl chloride in bulky reagent reactions.
5-Bromo-2-methoxybenzenesulfonyl Chloride
Structural Differences :
Reactivity and Electronic Effects :
- Methoxy group is electron-donating, directing electrophilic substitution to para positions.
- Benzene’s aromatic system provides greater stability but lower inherent reactivity compared to thiophene.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Reactivity Profile | Key Applications |
|---|---|---|---|---|
| 5-Bromo-4-methylthiophene-2-sulfonyl chloride | C₅H₄BrClO₂S₂ | Br (5), CH₃ (4), SO₂Cl (2) | Moderate (electron-donating CH₃) | Drug intermediates, agrochemicals |
| 5-Bromo-4-nitrothiophene-2-sulfonyl chloride | C₄HBrClNO₄S₂ | Br (5), NO₂ (4), SO₂Cl (2) | High (electron-withdrawing NO₂) | High-yield sulfonylation, reduction |
| 5-Bromo-2-methylthiophene-3-sulfonyl chloride | C₅H₄BrClO₂S₂ | Br (5), CH₃ (2), SO₂Cl (3) | Moderate (positional isomerism) | Regioselectivity studies |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₆BrClO₃S | Br (5), OCH₃ (2), SO₂Cl (1) | Low (benzene stability) | Aryl sulfonamides, pharmaceuticals |
Biological Activity
5-Bromo-4-methylthiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
5-Bromo-4-methylthiophene-2-sulfonyl chloride contains a thiophene ring substituted with a bromine atom and a sulfonyl chloride group. Its molecular formula is , with a molecular weight of approximately 239.09 g/mol. The presence of the sulfonyl chloride group contributes to its electrophilic character, making it a reactive species in various biological contexts.
Mechanisms of Biological Activity
The biological activity of 5-Bromo-4-methylthiophene-2-sulfonyl chloride primarily arises from its ability to interact covalently with specific amino acid residues in proteins. This reactivity allows it to serve as a privileged warhead in chemical biology, targeting nucleophilic sites such as serine, cysteine, and lysine residues. Such interactions can lead to the modification of enzyme activity, influencing various biological pathways.
Key Mechanisms:
- Covalent Modification : The sulfonyl chloride group can react with nucleophiles in proteins, leading to irreversible modifications that can alter protein function.
- Enzyme Inhibition : By targeting active site residues, this compound can inhibit enzymatic activity, making it useful in drug design for therapeutic applications.
Research Findings
Recent studies have explored the compound's potential in various biological assays:
- Enzyme Interaction Studies : Research has demonstrated that 5-Bromo-4-methylthiophene-2-sulfonyl chloride can effectively probe active sites in proteases, revealing insights into their catalytic mechanisms. For instance, it has been shown to selectively bind to serine residues in serine proteases, affecting their substrate specificity and overall activity .
- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, modifications to the sulfonyl group have been linked to enhanced antiproliferative effects against several types of cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may possess significant antimicrobial properties, although further studies are needed to elucidate the exact mechanisms involved .
Case Study 1: Enzyme Inhibition
A study investigated the effect of 5-Bromo-4-methylthiophene-2-sulfonyl chloride on serine proteases. The compound was found to inhibit enzyme activity significantly at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent for diseases involving dysregulated protease activity.
Case Study 2: Anticancer Effects
In another study focusing on cancer cell lines (e.g., MGC-803), derivatives of the compound were tested for cytotoxicity. The results showed an IC50 value of approximately 25 µM for one derivative, indicating promising anticancer activity that warrants further exploration .
Comparative Analysis
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-4-methylthiophene-2-sulfonyl chloride | Bromine and sulfonyl chloride | Enzyme inhibitor; anticancer |
| 5-Chloro-4-methylthiophene-2-sulfonyl fluoride | Chlorine instead of bromine | Moderate enzyme interaction |
| 5-Methylthiophene-2-sulfonyl fluoride | Lacks halogen substitution | Lower reactivity |
Q & A
Q. How can this compound be adapted for photoaffinity labeling in proteomics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
